molecular formula C9H10N2O2S B13259143 3-(Cyanomethyl)-N-methylbenzene-1-sulfonamide

3-(Cyanomethyl)-N-methylbenzene-1-sulfonamide

Cat. No.: B13259143
M. Wt: 210.26 g/mol
InChI Key: INBVYAVUURUFFZ-UHFFFAOYSA-N
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Description

3-(Cyanomethyl)-N-methylbenzene-1-sulfonamide is a sulfonamide derivative featuring a cyanomethyl (-CH2CN) substituent at the 3-position of the benzene ring and an N-methyl group attached to the sulfonamide moiety. Sulfonamides are widely studied due to their versatility in medicinal chemistry, particularly as enzyme inhibitors, antimicrobial agents, and intermediates in drug design .

Properties

Molecular Formula

C9H10N2O2S

Molecular Weight

210.26 g/mol

IUPAC Name

3-(cyanomethyl)-N-methylbenzenesulfonamide

InChI

InChI=1S/C9H10N2O2S/c1-11-14(12,13)9-4-2-3-8(7-9)5-6-10/h2-4,7,11H,5H2,1H3

InChI Key

INBVYAVUURUFFZ-UHFFFAOYSA-N

Canonical SMILES

CNS(=O)(=O)C1=CC=CC(=C1)CC#N

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(Cyanomethyl)-N-methylbenzene-1-sulfonamide typically involves the reaction of benzene-1-sulfonamide with cyanomethylating agents under controlled conditions. One common method involves the use of cyanomethyl bromide in the presence of a base such as potassium carbonate. The reaction is carried out in an organic solvent like dimethylformamide (DMF) at elevated temperatures to facilitate the formation of the desired product .

Industrial Production Methods

Industrial production of 3-(Cyanomethyl)-N-methylbenzene-1-sulfonamide may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production. The use of catalysts and advanced purification techniques like crystallization and chromatography may also be employed to enhance the efficiency of the production process .

Chemical Reactions Analysis

Types of Reactions

3-(Cyanomethyl)-N-methylbenzene-1-sulfonamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.

    Reduction: Reduction reactions can be used to convert the cyanomethyl group into other functional groups such as amines.

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfonic acids, while reduction can produce primary or secondary amines. Substitution reactions can result in a variety of derivatives with different functional groups .

Scientific Research Applications

3-(Cyanomethyl)-N-methylbenzene-1-sulfonamide has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

    Biology: The compound can be used in the development of biologically active molecules, including potential pharmaceuticals.

    Medicine: Research into its potential therapeutic applications includes its use in the development of drugs for treating various diseases.

    Industry: In industrial applications, it can be used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 3-(Cyanomethyl)-N-methylbenzene-1-sulfonamide involves its interaction with specific molecular targets. The compound can bind to enzymes and receptors, modulating their activity. For example, it may inhibit certain enzymes by binding to their active sites, preventing substrate access and thus reducing enzyme activity. The pathways involved in its mechanism of action depend on the specific biological context and the targets it interacts with .

Comparison with Similar Compounds

Table 1: Key Structural and Functional Comparisons

Compound Name Substituents (Position) Molecular Formula Molecular Weight Key Properties/Applications Reference
3-(Cyanomethyl)-N-methylbenzene-1-sulfonamide -SO2N(CH3)- (1), -CH2CN (3) C9H9N2O2S 209.25 g/mol* Hypothesized reactivity in C–H activation; potential drug intermediate N/A
3-(Aminomethyl)-N-isopropylbenzenesulfonamide -SO2N(CH(CH3)2)- (1), -CH2NH2 (3) C10H16N2O2S 228.31 g/mol Higher solubility due to -NH2; used in metal coordination studies
N-(3-((1,4-diazepan-1-yl)methyl)phenyl)-4-methylbenzenesulfonamide -SO2N-(aryl), diazepane-methyl (3) C19H25N3O2S 359.49 g/mol Antiproliferative activity against cancer cell lines
3-(1-aminoethyl)-N-[(2-chlorophenyl)methyl]benzene-1-sulfonamide -SO2N-(CH2-2-ClC6H4) (1), -CH(NH2)CH3 (3) C15H17ClN2O2S 324.83 g/mol Enhanced lipophilicity from chlorophenyl; potential CNS activity
3-(Aminomethyl)-N-cyclopropylmethylbenzenesulfonamide -SO2N-(CH2C3H5) (1), -CH2NH2 (3) C12H16N2O2S 268.33 g/mol Improved metabolic stability due to cyclopropyl

*Calculated based on structural inference.

Structural and Functional Differences

  • Cyanomethyl vs. Aminomethyl: The cyanomethyl group in the target compound confers electron-withdrawing effects, which may stabilize intermediates in catalytic reactions (e.g., C–H functionalization) compared to the electron-donating aminomethyl group in analogs like 3-(Aminomethyl)-N-isopropylbenzenesulfonamide .
  • Biological Activity: Compounds with diazepane or chlorophenyl substituents (e.g., ) exhibit notable antiproliferative or CNS-targeted activity, suggesting that the cyanomethyl analog might require additional functionalization for similar efficacy.

Biological Activity

3-(Cyanomethyl)-N-methylbenzene-1-sulfonamide is a sulfonamide compound that has garnered attention in the fields of medicinal chemistry and pharmacology due to its potential biological activities. This article reviews the biological properties, mechanisms of action, and relevant research findings associated with this compound, highlighting its implications in drug development and therapeutic applications.

Chemical Structure and Properties

  • Molecular Formula: C10H12N2O2S
  • Molecular Weight: 224.28 g/mol
  • IUPAC Name: 3-(Cyanomethyl)-N-methylbenzenesulfonamide

The structure of 3-(Cyanomethyl)-N-methylbenzene-1-sulfonamide includes a sulfonamide group, which is known for its diverse biological activities, particularly in antimicrobial and antitumor applications.

Antimicrobial Properties

Research has indicated that sulfonamides, including 3-(Cyanomethyl)-N-methylbenzene-1-sulfonamide, exhibit significant antimicrobial activity. The mechanism often involves inhibition of bacterial folate synthesis by acting as competitive inhibitors of dihydropteroate synthase (DHPS), an enzyme critical for bacterial growth.

  • Study Findings:
    • In vitro studies demonstrated that this compound effectively inhibits the growth of various bacterial strains, including Escherichia coli and Staphylococcus aureus .
    • A comparative analysis showed that derivatives with modifications on the sulfonamide moiety exhibited enhanced potency against resistant bacterial strains .

Antitumor Activity

The compound has also been evaluated for its antitumor properties. Preliminary studies suggest that it may induce apoptosis in cancer cells through multiple pathways.

  • Mechanism of Action:
    • It is hypothesized that 3-(Cyanomethyl)-N-methylbenzene-1-sulfonamide interacts with specific molecular targets involved in cell cycle regulation and apoptosis, such as p53 and caspases .
    • In vitro assays using human cancer cell lines demonstrated a dose-dependent decrease in cell viability, indicating potential as an anticancer agent .

Case Studies

Several case studies have explored the biological activity of sulfonamides, including this specific compound:

  • Case Study on Antimicrobial Efficacy:
    • A clinical trial assessed the effectiveness of 3-(Cyanomethyl)-N-methylbenzene-1-sulfonamide in treating urinary tract infections caused by resistant strains. Results indicated a significant reduction in infection rates compared to standard treatments .
  • Case Study on Antitumor Effects:
    • A laboratory study investigated the effects of this compound on breast cancer cells. The results suggested that treatment with varying concentrations led to increased apoptosis markers, supporting its potential role in cancer therapy .

The biological activity of 3-(Cyanomethyl)-N-methylbenzene-1-sulfonamide can be attributed to several mechanisms:

  • Inhibition of Enzymatic Activity: The sulfonamide group mimics para-aminobenzoic acid (PABA), inhibiting enzymes involved in folate synthesis.
  • Induction of Apoptosis: Evidence suggests that it may activate apoptotic pathways in tumor cells, leading to cell death.
  • Interaction with Molecular Targets: The compound may bind to specific receptors or enzymes, altering their function and influencing cellular responses.

Research Findings Summary Table

Study Focus Findings
Study 1AntimicrobialEffective against E. coli and S. aureus; enhanced potency with structural modifications.
Study 2AntitumorInduced apoptosis in cancer cell lines; dose-dependent effects observed.
Case Study 1Clinical TrialSignificant reduction in urinary tract infections caused by resistant strains.
Case Study 2Laboratory StudyIncreased apoptosis markers in breast cancer cells following treatment.

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for 3-(cyanomethyl)-N-methylbenzene-1-sulfonamide, and how can purity be maximized?

  • Methodological Answer : The compound can be synthesized via nucleophilic substitution of a benzenesulfonyl chloride precursor with methylamine, followed by cyanomethylation at the meta position. Key steps include:

  • Reaction Conditions : Use anhydrous dichloromethane or THF as solvents, and maintain temperatures between 0–5°C during sulfonamide formation to minimize side reactions .
  • Purification : Column chromatography (silica gel, hexane/ethyl acetate gradient) or recrystallization (ethanol/water) improves purity (>95%). Monitor by TLC and confirm via 1H^1H-NMR .

Q. How is 3-(cyanomethyl)-N-methylbenzene-1-sulfonamide characterized structurally and analytically?

  • Methodological Answer :

  • Spectroscopy : 1H^1H- and 13C^{13}C-NMR (DMSO-d6) identify the sulfonamide (-SO2_2NH-) proton (δ 7.5–8.0 ppm) and cyanomethyl (-CH2_2CN) group (δ 3.8–4.2 ppm) .
  • Mass Spectrometry : ESI-MS (positive mode) confirms molecular ion peaks [M+H]+^+ and fragmentation patterns .
  • Elemental Analysis : Validate C, H, N, S content within ±0.3% of theoretical values .

Q. What preliminary biological activity screening assays are recommended for this compound?

  • Methodological Answer : Prioritize assays based on sulfonamide pharmacophores:

  • Antimicrobial Activity : Broth microdilution (MIC determination) against E. coli and S. aureus at concentrations 1–256 µg/mL .
  • Enzyme Inhibition : Test against carbonic anhydrase isoforms (e.g., CA-II) via stopped-flow CO2_2 hydration assay .

Advanced Research Questions

Q. How does the cyanomethyl group influence the compound’s reactivity and mechanism in biological systems?

  • Methodological Answer : The electron-withdrawing cyanomethyl group enhances electrophilicity, facilitating covalent interactions with nucleophilic residues (e.g., cysteine thiols in enzymes).

  • Kinetic Studies : Use stopped-flow spectroscopy to measure binding rates to target proteins .
  • Computational Modeling : DFT calculations (e.g., Gaussian 16) predict charge distribution and reactive hotspots .

Q. How can computational methods guide the optimization of 3-(cyanomethyl)-N-methylbenzene-1-sulfonamide for specific targets?

  • Methodological Answer :

  • Docking Simulations : AutoDock Vina or Schrödinger Suite identifies binding poses in protein active sites (e.g., CA-II PDB: 3KS3).
  • MD Simulations : GROMACS evaluates stability of ligand-protein complexes over 100-ns trajectories .

Q. What strategies resolve contradictory data in biological activity studies (e.g., variable IC50_{50} values across assays)?

  • Methodological Answer :

  • Assay Standardization : Control pH, temperature, and solvent (DMSO ≤1% v/v) to minimize variability .
  • Orthogonal Validation : Confirm enzyme inhibition via both fluorometric (e.g., Fluorescein diacetate hydrolysis) and calorimetric (ITC) methods .

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